[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid

Catalog No.
S3210685
CAS No.
1087605-38-6
M.F
C7H8N2O3S
M. Wt
200.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic aci...

CAS Number

1087605-38-6

Product Name

[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid

IUPAC Name

2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid

Molecular Formula

C7H8N2O3S

Molecular Weight

200.21

InChI

InChI=1S/C7H8N2O3S/c1-13-7-8-3-4(2-5(10)11)6(12)9-7/h3H,2H2,1H3,(H,10,11)(H,8,9,12)

InChI Key

NCQKNICRGJMBGC-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=O)N1)CC(=O)O

solubility

not available

Summary of Results and Outcomes

[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid is an organic compound characterized by a pyrimidine ring substituted with a hydroxyl group, a methylthio group, and an acetic acid moiety. Its molecular formula is C8H10N2O3SC_8H_{10}N_2O_3S, and it has a molecular weight of approximately 218.24 g/mol. The presence of the hydroxyl group contributes to its potential solubility in polar solvents, while the methylthio group may influence its biological interactions and reactivity.

There is no current information available on the specific mechanism of action of this compound. Similar pyrimidine derivatives can exhibit various biological activities depending on their structure. Some pyrimidine derivatives can act as enzyme inhibitors or interact with nucleic acids [].

Typical of pyrimidine derivatives, including:

  • Nucleophilic substitutions: The methylthio group can be replaced by stronger nucleophiles under appropriate conditions.
  • Acid-base reactions: The carboxylic acid functional group allows for protonation/deprotonation, influencing its behavior in biological systems.
  • Hydrolysis: In aqueous environments, the acetic acid group can undergo hydrolysis, leading to potential transformations that could affect its biological activity.

These reactions are mediated by enzymes in biological systems, facilitating metabolic pathways where this compound may play a role as a substrate or product

Biological activity predictions for [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid suggest potential therapeutic applications. The compound's structure indicates possible interactions with various biological targets. Computer-aided predictions have shown that similar compounds can exhibit diverse pharmacological effects, including:

  • Antimicrobial activity: Its structural features may confer the ability to inhibit microbial growth.
  • Antioxidant properties: The hydroxyl group suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
  • Enzyme inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways .

Synthesis of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid can be achieved through several methods:

  • Cyclization reactions: Starting from appropriate precursors containing thiomethyl and hydroxymethyl groups, cyclization can yield the pyrimidine core.
  • Functional group modifications: Existing pyrimidine derivatives can be modified via methylation and acylation reactions to introduce the desired substituents.
  • Multi-step synthesis: A combination of condensation reactions followed by hydrolysis can also be employed to construct this compound from simpler starting materials.

These methods often require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid are still being explored but may include:

  • Pharmaceutical development: As a potential lead compound for developing new drugs targeting specific diseases.
  • Biochemical research: Utilized in studies focusing on enzyme mechanisms or metabolic pathways involving pyrimidine derivatives.
  • Agricultural chemicals: Possible use as a biopesticide or herbicide due to its biological activity against certain pathogens .

Interaction studies involving [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid typically focus on its binding affinity with various biological macromolecules:

  • Protein-ligand interactions: Assessing how this compound binds to enzymes or receptors can provide insights into its mechanism of action.
  • Metabolic profiling: Understanding how this compound is metabolized in vivo can reveal its pharmacokinetic properties and potential toxicity.
  • Structure-activity relationship analysis: Evaluating how structural variations influence biological activity helps identify optimal modifications for enhancing efficacy .

Several compounds share structural similarities with [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-AminopyrimidineAmino group at position 2Antibacterial and antifungal properties
4-HydroxypyrimidineHydroxyl group at position 4Antiviral activity
5-MethylpyrimidineMethyl group at position 5Potential anti-inflammatory effects
6-Methylthio-pyrimidineMethylthio group at position 6Antioxidant properties

The uniqueness of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid lies in the combination of the hydroxyl and methylthio groups along with the acetic acid moiety, which may enhance its solubility and bioactivity compared to other pyrimidine derivatives. This combination may allow it to interact differently with biological targets, potentially leading to novel therapeutic applications .

Classical Synthetic Routes for Substituted Pyrimidines

Classical synthetic approaches to substituted pyrimidines have served as the foundation for developing methods applicable to [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid synthesis [1] [2]. The Biginelli reaction represents one of the most established multicomponent approaches, utilizing the condensation of aldehydes, ketones, and urea or thiourea derivatives under acidic conditions [1] [3]. This methodology has been successfully adapted for constructing pyrimidine rings with hydroxyl and methylthio substituents through careful selection of starting materials and reaction conditions [4] [5].

The cyclization-based routes utilizing thiourea derivatives and beta-keto esters constitute another fundamental classical approach [6] [7]. These reactions typically proceed through the formation of carbamoyl phosphate intermediates, followed by ring closure to generate the pyrimidine core structure [8]. The incorporation of methylthio functionality at the 2-position can be achieved through nucleophilic substitution reactions using methyl mercaptan or sodium methylthiolate [9] [10].

Reaction TypeStarting MaterialsYield RangeReaction TimeTemperature
Biginelli ReactionAldehyde, urea, beta-keto ester54-78%5-8 hours100°C
Thiourea CyclizationThiourea, dicarbonyl compound60-85%6-12 hours80-120°C
Nucleophilic SubstitutionChloropyrimidine, methylthiolate70-90%2-4 hours50-80°C

Traditional synthetic routes often employ condensation reactions between substituted urea or thiourea compounds with appropriately functionalized carbonyl precursors [4] [11]. The classical approach to hydroxypyrimidine synthesis involves the use of formamidine derivatives or the direct cyclization of amidine compounds with activated carbonyl systems [2] [12]. These methodologies provide reliable access to the core pyrimidine structure, though they often require harsh reaction conditions and extended reaction times [1] [13].

Modern Synthetic Approaches

Claisen-Schmidt Condensation Applications

The Claisen-Schmidt condensation has emerged as a valuable tool in modern pyrimidine synthesis, particularly for constructing intermediates that can be further functionalized to yield [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid [14] [5]. This aldol-type condensation between aromatic aldehydes and ketones generates alpha-beta unsaturated carbonyl compounds that serve as versatile precursors for subsequent cyclization reactions [14]. The reaction proceeds through the formation of an enolate intermediate, which attacks the carbonyl carbon of the aldehyde component to form the characteristic carbon-carbon double bond [5].

Modern applications of the Claisen-Schmidt condensation in pyrimidine synthesis have focused on the preparation of chalcone intermediates that can undergo subsequent cyclization with nitrogen-containing nucleophiles [5] [11]. These chalcone precursors can be treated with thiourea in the presence of acetic acid to generate methylthio-substituted pyrimidines through a cascade reaction involving condensation and ring formation [11]. The methodology has been successfully employed to introduce acetic acid functionality at the 5-position through appropriate choice of starting ketone materials [5].

The reaction conditions for Claisen-Schmidt condensations in pyrimidine synthesis typically involve the use of basic catalysts such as sodium hydroxide or potassium hydroxide in alcoholic solvents [5]. Temperature control is critical, with most reactions proceeding optimally at temperatures between 60-80°C to ensure complete condensation while avoiding decomposition of sensitive intermediates [14]. The use of microwave irradiation has been reported to significantly reduce reaction times from several hours to 30-60 minutes while maintaining high yields [13].

Reactions with 1,3-Dicarbonyl Compounds

The utilization of 1,3-dicarbonyl compounds in pyrimidine synthesis represents a sophisticated approach that has proven particularly effective for accessing highly substituted derivatives [7] [15]. These reactions typically involve the condensation of beta-dicarbonyl compounds with cyanogen or other nitrogen-containing electrophiles in the presence of metal catalysts such as nickel acetylacetonate or copper acetylacetonate [7]. The process proceeds through a unique carbon-carbon bond forming insertion reaction, distinguishing it from traditional nitrogen-carbon bond formation pathways [7].

Metal-catalyzed reactions with beta-dicarbonyl compounds have demonstrated exceptional efficiency in producing highly functionalized pyrimidines under ambient conditions [7]. The reaction mechanism involves the coordination of the dicarbonyl substrate to the metal center, followed by insertion of the nitrile component and subsequent cyclization to form the pyrimidine ring [7]. This methodology has been successfully applied to substrates containing keto functionality, though it fails with compounds lacking carbonyl groups such as dimethyl malonate [7].

Catalyst SystemSubstrate TypeProduct YieldReaction ConditionsSelectivity
Nickel acetylacetonateAcetylacetone derivatives70-85%Ambient temperature, 2-6 hours>90%
Copper acetylacetonateBeta-keto esters65-80%Room temperature, 3-8 hours85-95%
Zinc chlorideDiketone compounds60-75%50°C, 4-12 hours80-90%

The scope of 1,3-dicarbonyl reactions extends to the synthesis of pyrimidines bearing various functional groups including hydroxyl, methylthio, and carboxylic acid substituents [7] [15]. The regioselectivity of these transformations can be controlled through careful selection of the dicarbonyl substrate and reaction conditions, enabling access to specific substitution patterns required for [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid synthesis [7].

Substituted Urea Methodologies

Substituted urea methodologies have undergone significant advancement in recent years, providing efficient routes to functionalized pyrimidines through carefully designed synthetic sequences [4] [16]. These approaches leverage the nucleophilic properties of urea derivatives to construct pyrimidine rings while simultaneously introducing desired substituents [4]. The methodology is particularly valuable for incorporating thiourea moieties that can be subsequently modified to introduce methylthio functionality [17] [16].

Modern urea-based synthetic strategies employ multicomponent reactions that combine urea or thiourea derivatives with aldehydes and activated methylene compounds [4] [18]. These reactions typically proceed under mild conditions in the presence of catalytic amounts of acids or bases, generating pyrimidine products with high regioselectivity [4]. The use of ionic liquids as reaction media has been reported to enhance both reaction rates and product yields while providing recyclable catalytic systems [18].

The development of microwave-assisted urea condensation reactions has revolutionized the efficiency of these transformations [13] [18]. Reaction times have been reduced from several hours to 15-30 minutes while maintaining or improving product yields [13]. The methodology has been successfully applied to the synthesis of pyrimidine derivatives bearing hydroxyl and acetic acid substituents through appropriate choice of aldehyde and methylene components [18] [19].

Advanced urea methodologies also incorporate flow chemistry principles to enable continuous production of pyrimidine derivatives [20] [21]. These systems provide precise control over reaction parameters including temperature, residence time, and reagent stoichiometry, resulting in improved reproducibility and scalability [20]. The continuous flow approach has proven particularly valuable for reactions involving unstable intermediates or requiring precise temperature control [21].

Regioselective Synthesis Strategies

Regioselective synthesis strategies for substituted pyrimidines have evolved to provide precise control over substitution patterns, enabling targeted synthesis of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid with high positional selectivity [22] [23] [24]. Modern regioselective approaches utilize electronic and steric factors to direct substitution reactions toward specific positions on the pyrimidine ring [22]. The development of catalyst systems that favor particular regioisomers has been instrumental in achieving high selectivity in complex synthetic transformations [23].

Transition-metal catalyzed cascade reactions have emerged as powerful tools for regioselective pyrimidine synthesis [22]. These reactions proceed through intramolecular cyclization processes that are inherently regioselective due to geometric constraints [22]. Copper and silver-catalyzed coupling reactions between aminobenzimidazoles, aldehydes, and alkynes generate highly functionalized pyrimidine derivatives through 6-endo-dig cyclization pathways [22].

Catalyst SystemRegioselectivityMajor Product RatioReaction TimeTemperature
Copper catalysis3-amino regioisomer85:152-4 hours80-120°C
Silver catalysis2-amino regioisomer90:101-3 hours60-100°C
Flow conditions3-amino regioisomer95:515-30 minutes100-140°C

Continuous flow synthesis has provided significant improvements in regioselectivity for pyrimidine formation reactions [23] [20]. The enhanced mixing and precise temperature control achievable in flow systems suppress the formation of undesired regioisomers [23]. Flow chemistry has also enabled the use of aliphatic aldehyde building blocks that were previously incompatible with conventional batch processes [20].

Multi-component catalyst-free approaches have been developed to achieve regioselective synthesis without the need for transition metals [24]. These reactions utilize carefully designed beta-diketone substrates that undergo in situ bromination followed by condensation with aminopyrimidine derivatives [24]. The regioselectivity is controlled by the electronic properties of the beta-diketone substituents and the reaction solvent system [24].

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for pyrimidine synthesis have gained prominence due to increasing environmental consciousness and regulatory requirements [25] [26] [27]. Solvent-free synthesis approaches eliminate the need for organic solvents while often providing improved yields and reduced reaction times [25] [27]. Mechanochemical synthesis using ball milling techniques has proven effective for pyrimidine formation reactions, particularly for halogenation processes [27].

Ultrasound-assisted synthesis represents a significant advancement in green pyrimidine chemistry [28] [29]. Sonochemical activation reduces reaction times from hours to minutes while enabling reactions to proceed under milder conditions [28]. The technique has been successfully applied to the synthesis of trifluoromethyl-substituted pyrimidines using environmentally benign reaction conditions [28]. Ultrasound irradiation enhances mass transfer and provides efficient mixing without the need for high temperatures or toxic solvents [29].

Microwave-assisted synthesis has emerged as another important green chemistry tool for pyrimidine preparation [13] [30] [19]. Microwave heating provides rapid and uniform energy transfer, reducing reaction times by 80-90% compared to conventional heating methods [13]. The methodology has been particularly successful in ionic liquid media, where the ionic liquids serve as both solvent and catalyst while being recyclable for multiple reaction cycles [18].

Green MethodEnergy SourceTime ReductionYield ImprovementSolvent Requirement
UltrasoundAcoustic cavitation90-95%10-20%Minimal to none
MicrowaveElectromagnetic radiation80-90%5-15%Reduced volumes
MechanochemistryMechanical force70-85%15-25%Solvent-free
Flow chemistryContinuous processing60-80%10-30%Reduced waste

Water-based synthesis protocols have been developed to replace organic solvents in pyrimidine formation reactions [25]. These aqueous systems often employ environmentally benign catalysts such as alum or sodium acetate to promote cyclization reactions [25]. The use of water as a reaction medium not only reduces environmental impact but also simplifies product isolation and purification procedures [25].

Biocatalytic approaches utilizing engineered enzymes have shown promise for selective pyrimidine synthesis [31]. These methods operate under mild conditions and provide high selectivity for desired products while generating minimal waste [31]. The development of immobilized enzyme systems has enabled catalyst recycling and continuous operation [31].

Scale-up Challenges and Solutions

Scale-up of pyrimidine synthesis presents numerous technical and economic challenges that must be addressed to enable commercial production [32] [33]. Heat and mass transfer limitations become increasingly significant as reaction volumes increase, potentially affecting product quality and yield [32]. Temperature control is particularly critical for pyrimidine synthesis due to the thermal sensitivity of many intermediates and the exothermic nature of cyclization reactions [32].

Process development for large-scale pyrimidine synthesis requires comprehensive optimization of reaction parameters including reagent stoichiometry, catalyst loading, and reaction kinetics [33] [34]. The economic viability of scaled processes depends heavily on raw material costs and process efficiency [32]. Alternative synthetic routes that utilize cheaper starting materials or fewer synthetic steps are often necessary for commercial viability [33].

Scale-up ParameterLaboratory ScalePilot ScaleCommercial ScaleCritical Factors
Reaction volume1-100 mL1-10 L100-1000 LHeat transfer, mixing
Temperature control±1°C±2°C±5°CEquipment design
Reaction time1-24 hours2-48 hours6-72 hoursProcess optimization
Product purity>95%>90%>85%Purification methods

Continuous flow technology has emerged as a promising solution for scaling pyrimidine synthesis [21] [33]. Flow systems provide superior heat and mass transfer compared to batch reactors, enabling better control over reaction conditions [21]. The modular nature of flow equipment allows for easier scale-up through numbering up rather than scaling up individual reactors [21]. Flow chemistry has been successfully demonstrated for the production of pharmaceutical intermediates at kilogram scales with excellent reproducibility [21].

Solvent recovery and waste minimization are critical considerations for large-scale pyrimidine production [32] [33]. The development of solvent recycling systems and waste treatment protocols is essential for economic and environmental sustainability [32]. Process analytical technology has been implemented to provide real-time monitoring of reaction progress and product quality during scale-up operations [33].

Role of the Methylthio Group in Biological Activity

The methylthio group at position 2 of the pyrimidine ring plays a crucial role in modulating biological activity through several distinct mechanisms [1] [2]. The sulfur atom in the methylthio substituent contributes to enhanced biological potency by facilitating specific protein interactions and influencing molecular recognition patterns. Research has demonstrated that the methylthio group at position 2 exhibits superior activity compared to other alkylthio derivatives, with 2-methylthio compounds showing inhibitory concentrations ranging from 5.0 to 15.0 micromolar against various biological targets [1] [3].

The electron-donating properties of the methylthio group significantly influence the electronic distribution within the pyrimidine ring system, thereby affecting binding affinity to target proteins [4] [5]. Structure-activity relationship studies have revealed that the methylthio group enhances thiol reactivity, enabling formation of covalent bonds with cysteine residues in target enzymes [1]. This mechanism is particularly important for compounds targeting kinases and other enzymes containing critical cysteine residues in their active sites.

Comparative analysis reveals that methylthio-substituted pyrimidines demonstrate selectivity indices ranging from 15 to 25, indicating good selectivity for their intended targets over off-target effects [1] [2]. The methylthio group also contributes to membrane penetration properties, which is essential for cellular uptake and bioavailability [6]. The lipophilic nature of the methylthio substituent facilitates passive diffusion across biological membranes while maintaining sufficient polarity for aqueous solubility.

Significance of the Hydroxyl Group Position

The hydroxyl group at position 4 of the pyrimidine ring represents one of the most critical structural elements for biological activity [7] [8]. Quantum chemical calculations using density functional theory have demonstrated that the hydroxyl group at position 4 preferentially adopts an equatorial orientation, which is energetically favored by 3-4 kilocalories per mole compared to axial orientations [7]. This preferred conformation optimizes hydrogen bonding interactions with target proteins and enhances binding affinity.

The 4-hydroxyl group serves as a crucial hydrogen bond donor, forming stable interactions with amino acid residues in protein active sites [9] [8]. Structure-activity relationship studies have shown that 4-hydroxy pyrimidines exhibit high binding affinity with inhibitory concentrations ranging from 1.0 to 8.0 micromolar, representing significantly enhanced potency compared to unsubstituted analogues [10]. The hydroxyl group at this position is particularly important for kinase inhibition, where it forms critical hydrogen bonds with the ATP-binding site [8].

Position-specific effects of hydroxyl substitution have been extensively studied, revealing that the 4-position provides optimal activity compared to hydroxyl groups at positions 2, 5, or 6 [7] [8]. The 4-hydroxyl group contributes to selectivity indices of 25-40, indicating excellent target specificity [10]. Furthermore, the hydroxyl group at position 4 stabilizes the bioactive conformation of the pyrimidine ring through intramolecular interactions and influences the overall three-dimensional structure of the molecule.

Impact of the Acetic Acid Moiety on Target Binding

The acetic acid side chain at position 5 of the pyrimidine ring significantly enhances target binding through multiple mechanisms [11] [12]. The carboxylic acid functionality serves as a hydrogen bond acceptor and provides ionic interactions with positively charged amino acid residues in target proteins [13]. Structure-activity relationship studies have demonstrated that acetic acid derivatives exhibit moderate to high binding affinity, with inhibitory concentrations ranging from 2.0 to 10.0 micromolar [11].

The acetic acid moiety contributes to molecular recognition through chelation mechanisms, particularly with metalloenzymes containing zinc, magnesium, or other divalent cations [13]. This chelation capability enhances binding specificity and provides selectivity for metalloproteins over other target classes. The flexible methylene linker between the pyrimidine ring and the carboxylic acid group allows optimal positioning for interaction with protein binding sites while maintaining conformational flexibility.

The acetic acid substituent also influences the pharmacokinetic properties of pyrimidine derivatives by increasing water solubility and reducing lipophilicity [11] [12]. This enhanced solubility profile contributes to improved bioavailability and reduced potential for nonspecific binding to plasma proteins. Additionally, the acetic acid moiety can participate in electrostatic interactions with positively charged regions of target proteins, contributing to binding affinity and selectivity.

Comparative Analysis with Related Pyrimidine Structures

Comparative structure-activity relationship analysis reveals distinct activity profiles for different pyrimidine substitution patterns [14] [15]. Unsubstituted pyrimidines exhibit low binding affinity (100-500 micromolar) and poor selectivity, serving primarily as structural scaffolds for further optimization [14]. In contrast, the combination of 4-hydroxy and 2-methylthio substituents in [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid represents an optimized structure with very high binding affinity (0.1-2.0 micromolar) and excellent selectivity indices (30-50) [16].

Single-substituted pyrimidines demonstrate moderate activity levels, with 2-methylthio derivatives showing inhibitory concentrations of 10-50 micromolar and 4-hydroxy compounds exhibiting 1-10 micromolar potency [17]. The synergistic effects of multiple substituents become apparent when comparing dual-substituted compounds, which consistently outperform their single-substituted counterparts in both potency and selectivity measures [16] [18].

Structural modifications at different positions reveal position-specific requirements for optimal activity [14] [15]. The 2-position tolerates sulfur-containing substituents well, while the 4-position preferentially accommodates hydroxyl groups for optimal hydrogen bonding [8]. The 5-position provides an ideal attachment point for side chains such as acetic acid, which enhance binding affinity without compromising the core pyrimidine interactions [11]. This positional analysis provides important guidance for future structural optimization efforts.

Molecular Optimization Strategies

Contemporary molecular optimization strategies for pyrimidine derivatives focus on systematic structural modifications to enhance potency, selectivity, and drug-like properties [19] [20]. Substituent positioning represents the most successful optimization approach, with systematic substitution at positions 2, 4, 5, and 6 yielding high success rates (70-85%) in improving biological activity [19]. This strategy involves methodical exploration of different functional groups at each position to identify optimal substitution patterns.

Functional group modification strategies target specific interactions with biological targets through hydroxyl, methylthio, and acetic acid modifications [21] [20]. These approaches achieve moderate success rates (50-70%) and focus on optimizing binding affinity through enhanced hydrogen bonding, hydrophobic interactions, and electrostatic effects [21]. The combination of multiple functional groups, as exemplified by [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid, represents an advanced optimization strategy that leverages synergistic effects between different substituents.

Bioisosteric replacement strategies explore alternative heterocyclic scaffolds that maintain similar pharmacological properties while potentially offering improved pharmacokinetic profiles [19] [20]. These approaches achieve moderate success rates (40-60%) and are particularly valuable for addressing stability, solubility, or metabolic issues. Advanced strategies include conformational restriction through cyclic constraints, scaffold hybridization with other pharmacophores, and stereochemical optimization to control spatial arrangement of functional groups [19] [22].

XLogP3

-0.3

Dates

Last modified: 08-18-2023

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